4,4-Dimethoxybutan-2-ol

Description

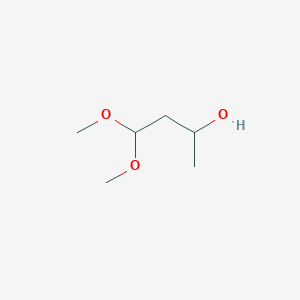

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOIGWDDFIREJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960167 | |

| Record name | 4,4-Dimethoxybutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39562-58-8 | |

| Record name | 4,4-Dimethoxy-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethoxybutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Dimethoxybutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,4-dimethoxybutan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide details the preparation of the precursor, 4,4-dimethoxy-2-butanone, and its subsequent reduction to the target alcohol through both non-enantioselective and enantioselective methods. Experimental protocols, quantitative data, and process visualizations are provided to support researchers in the practical application of these synthetic routes.

Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone

The primary route to this compound involves the reduction of its ketone precursor, 4,4-dimethoxy-2-butanone. This ketone is typically synthesized via a Claisen condensation reaction between an acetone equivalent and a formate ester in the presence of a strong base, followed by acetalization.

Claisen Condensation Pathway

The Claisen condensation of acetone with a formate ester, such as methyl formate or ethyl formate, using a base like sodium methoxide, yields the sodium salt of 3-oxobutyraldehyde (sodium formyl acetone). This intermediate is then treated with methanol in the presence of an acid to form the dimethyl acetal, 4,4-dimethoxy-2-butanone.[1][2]

Experimental Protocol for 4,4-Dimethoxy-2-butanone Synthesis

The following protocol is a representative procedure based on established methods.[1][2]

Materials:

-

Acetone

-

Methyl Formate

-

Sodium Methoxide (28% solution in methanol)

-

Methanol

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (for neutralization)

-

Solvents for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Claisen Condensation:

-

To a stirred solution of sodium methoxide in methanol, a mixture of acetone and methyl formate is added dropwise at a controlled temperature (typically between 25-50°C).

-

The molar ratio of reactants is crucial, with the formate ester generally used in excess.

-

The reaction mixture is stirred for several hours to ensure the complete formation of sodium formyl acetone.

-

-

Acetalization and Work-up:

-

The resulting suspension containing sodium formyl acetone is then added to a solution of methanol and a strong acid (e.g., sulfuric acid) at a controlled temperature.

-

The reaction is neutralized with a base (e.g., sodium hydroxide).

-

The crude product is filtered, and the filtrate is subjected to distillation to remove methanol.

-

The residue is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

-

Purification:

-

The crude 4,4-dimethoxy-2-butanone is purified by vacuum distillation.

-

Quantitative Data for 4,4-Dimethoxy-2-butanone Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Acetone | 3.3 moles | [1] |

| Methyl Formate | 9.0 moles | [1] |

| Sodium Methoxide | 3.0 moles | [1] |

| Reaction Conditions | ||

| Temperature | 40°C | [1] |

| Reaction Time | 3 hours (addition), 1 hour (stir) | [1] |

| Yield | ||

| Yield of Sodium Formyl Acetone | 93.3% (based on sodium methoxide) | [1] |

| Overall Yield of 4,4-dimethoxy-2-butanone | 65-70% (reported in similar patents) | [2] |

Synthesis of this compound

This compound is synthesized by the reduction of the carbonyl group of 4,4-dimethoxy-2-butanone. This can be achieved through various methods, leading to either a racemic mixture or a specific enantiomer.

Non-Enantioselective Reduction with Sodium Borohydride

A straightforward method to obtain racemic this compound is the reduction of the ketone with sodium borohydride (NaBH₄).[3][4][5]

Materials:

-

4,4-Dimethoxy-2-butanone

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Hydrochloric Acid (for work-up)

-

Solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reduction:

-

4,4-Dimethoxy-2-butanone is dissolved in a suitable solvent such as methanol or ethanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is allowed to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

-

Enantioselective Biocatalytic Reduction to (R)-4,4-Dimethoxybutan-2-ol

The (R)-enantiomer of this compound can be prepared with high enantioselectivity using a whole-cell biocatalyst, such as the yeast Yamadazyma farinosa IFO 10896.

A detailed protocol would involve the cultivation of the microorganism followed by the biotransformation.

Cultivation:

-

Yamadazyma farinosa IFO 10896 is cultured in a suitable medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients.

-

The culture is grown under specific conditions of temperature and agitation to achieve sufficient cell mass.

Biotransformation:

-

The cultured cells are harvested and resuspended in a buffer.

-

4,4-Dimethoxy-2-butanone is added to the cell suspension.

-

The reaction is incubated under controlled conditions (temperature, pH, agitation) for a period sufficient to achieve high conversion.

-

The product is then extracted from the reaction mixture and purified.

Enantioselective Chemical Reduction to (S)-4,4-Dimethoxybutan-2-ol (Proposed)

While a specific protocol for the synthesis of (S)-4,4-dimethoxybutan-2-ol was not found, established methods for the enantioselective reduction of ketones can be applied. One such method involves the use of a chiral borane reagent like (R)-BINAL-H, which is known to typically yield the (S)-alcohol from prochiral ketones.[6][7]

Materials:

-

4,4-Dimethoxy-2-butanone

-

(R)-BINAL-H (prepared in situ from (R)-BINOL, LiAlH₄, and an alcohol)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Preparation of the Chiral Reagent:

-

The (R)-BINAL-H reagent is prepared according to established literature procedures.

-

-

Reduction:

-

A solution of 4,4-dimethoxy-2-butanone in an anhydrous solvent is cooled to a low temperature (e.g., -78°C).

-

The pre-formed (R)-BINAL-H solution is added dropwise.

-

The reaction is stirred at low temperature until completion.

-

-

Work-up and Purification:

-

The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by aqueous acid).

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by chromatography to isolate the (S)-4,4-dimethoxybutan-2-ol.

-

Quantitative Data for the Reduction of 4,4-Dimethoxy-2-butanone

| Method | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Sodium Borohydride Reduction | Racemic this compound | High | Not applicable | [3] |

| Biocatalytic Reduction (Yamadazyma farinosa) | (R)-4,4-dimethoxybutan-2-ol | 74% | 94% | |

| Chemical Reduction (Proposed with (R)-BINAL-H) | (S)-4,4-dimethoxybutan-2-ol | - | High (expected) | [6][7] |

Summary and Outlook

The synthesis of this compound is readily achievable through a two-step process involving the Claisen condensation to form 4,4-dimethoxy-2-butanone, followed by its reduction. For applications where stereochemistry is not critical, a simple reduction with sodium borohydride provides the racemic alcohol in high yield. For the synthesis of enantiomerically pure forms, which are often required in drug development, biocatalytic methods offer a green and highly selective route to the (R)-enantiomer. The synthesis of the (S)-enantiomer can likely be achieved using established chiral chemical reducing agents, though specific optimization for this substrate would be required. This guide provides the foundational knowledge and experimental frameworks to enable researchers to synthesize this compound for their specific research and development needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Reduction with (S)-BINAL-H and (R,R)-DIOP | PPTX [slideshare.net]

An In-depth Technical Guide to 4,4-Dimethoxybutan-2-one and its Conversion to 4,4-Dimethoxybutan-2-ol

A Note on Nomenclature: The compound with substantial available scientific data is 4,4-Dimethoxybutan-2-one. It is likely that the requested "4,4-Dimethoxybutan-2-ol" was a typographical error. This guide will focus on the well-characterized ketone, 4,4-Dimethoxybutan-2-one, and will also provide a detailed experimental protocol for its reduction to the corresponding alcohol, this compound, a process of significant interest to researchers in synthetic chemistry.

Physicochemical Properties of 4,4-Dimethoxybutan-2-one

4,4-Dimethoxybutan-2-one, also known as acetylacetaldehyde dimethyl acetal, is a key intermediate in various organic syntheses.[1] It is a colorless to pale yellow liquid with a mild, fruity odor.[2][3]

Table 1: Physicochemical Data of 4,4-Dimethoxybutan-2-one

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [3][4][5] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| CAS Number | 5436-21-5 | [3][5] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Boiling Point | 178 °C at 760 mmHg; 70-73 °C at 20 mmHg | [4][5] |

| Melting Point | -83 °C to -82 °C | [4][5] |

| Density | 0.993 - 0.998 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.414 - 1.424 | [4][5] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [2][4] |

| Flash Point | 121 °F (49.4 °C) | [5] |

| Vapor Pressure | 1.35 mmHg at 25 °C | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4,4-Dimethoxybutan-2-one.

-

¹H NMR: Proton nuclear magnetic resonance spectra are available and provide detailed information about the hydrogen atoms in the molecule.[4][6][7]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance data is also available for structural elucidation.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing characteristic fragmentation patterns.[4]

-

Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of key functional groups.[4]

Experimental Protocols

A common method for the synthesis of 4,4-Dimethoxybutan-2-one involves the Claisen ester condensation of acetone and methyl formate, followed by an aldehyde condensation with methanol under acidic conditions.[1]

Detailed Protocol:

-

Preparation of Sodium Methoxide: Metallic sodium is carefully dissolved in methanol to prepare a solution of sodium methoxide.

-

Claisen Condensation: Acetone and methyl formate undergo a Claisen ester condensation in the presence of the prepared sodium methoxide to yield the sodium enolate of butenone.

-

Acetalization: The resulting sodium enolate is then treated with methanol in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) to form 4,4-Dimethoxybutan-2-one.[1][9]

-

Purification: The crude product is purified by distillation, first at atmospheric pressure to remove methanol, followed by vacuum distillation.[10]

The conversion of 4,4-Dimethoxybutan-2-one to this compound is a standard reduction of a ketone to a secondary alcohol. This can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄).

Detailed Protocol:

-

Reaction Setup: A solution of 4,4-Dimethoxybutan-2-one is prepared in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0-10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is completely consumed.

-

Workup: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.

-

Drying and Evaporation: The combined organic extract is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the pure alcohol.

Visualizations

Caption: Synthetic pathway from starting materials to 4,4-Dimethoxybutan-2-one and its subsequent reduction to this compound.

Biological Activity and Applications

4,4-Dimethoxybutan-2-one is a valuable building block in the synthesis of various biologically active molecules. It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] For instance, it is used in the synthesis of pyrazole and pyrimidine derivatives, which are core structures in many drugs.[11] It has also been used in the synthesis of Nevirapine, an antiretroviral drug.[1] While 4,4-Dimethoxybutan-2-one itself has shown some subacute oral toxicity in rat studies, its primary significance lies in its role as a precursor in organic synthesis.[12] There is currently no significant information available in the searched literature regarding the specific biological activities or signaling pathway involvement of this compound. Its utility would primarily be as a synthetic intermediate or as a potential chiral building block if resolved into its enantiomers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 5436-21-5: 4,4-Dimethoxy-2-butanone | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 10. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. 4,4-Dimethoxy-2-butanone | Endogenous Metabolite | TargetMol [targetmol.com]

Spectroscopic Profile of 4,4-Dimethoxybutan-2-one: An In-depth Technical Guide

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for 4,4-Dimethoxybutan-2-one, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra for 4,4-Dimethoxybutan-2-one are documented in various databases, specific, detailed peak assignments with chemical shifts and coupling constants are not consistently published in readily accessible literature. The expected proton and carbon environments are outlined below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4,4-Dimethoxybutan-2-one is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methylene protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the equivalent methoxy protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon, the acetal carbon, the methylene carbon, the acetyl methyl carbon, and the methoxy carbons. The carbonyl carbon signal is typically found in the downfield region of the spectrum (around 190-215 ppm)[1].

Infrared (IR) Spectroscopy

The infrared spectrum of 4,4-Dimethoxybutan-2-one displays characteristic absorption bands that are indicative of its functional groups. A notable feature is the strong carbonyl (C=O) stretch.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 2943, 2834 | C-H stretching (alkane) | [2] |

| 1722 | C=O stretching (ketone) | [2] |

| 1367 | C-H bending (methyl) | [2] |

| 1124, 1086 | C-O stretching (acetal) | [2] |

| 544 | - | [2] |

Table 1: Characteristic Infrared Absorption Bands for 4,4-Dimethoxybutan-2-one.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of 4,4-Dimethoxybutan-2-one upon ionization, which is crucial for structural elucidation. The data presented below was obtained via Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment | Reference |

| 43 | 99.99 | [CH₃CO]⁺ | [3] |

| 75 | 45.99 | [CH(OCH₃)₂]⁺ | [3] |

| 15 | 13.54 | [CH₃]⁺ | [3] |

| 47 | 11.47 | [CH₂OCH₃]⁺ | [3] |

| 31 | 10.98 | [OCH₃]⁺ | [3] |

Table 2: Key Mass Spectrometry Fragmentation Data for 4,4-Dimethoxybutan-2-one.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 4,4-Dimethoxybutan-2-one is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: The prepared sample is placed in an NMR tube and inserted into the spectrometer.

-

Data Acquisition: For ¹H NMR, the spectrometer is set to the appropriate frequency for protons. For ¹³C NMR, the frequency is adjusted for carbon-13 nuclei. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 4,4-Dimethoxybutan-2-one, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: The sample is placed in the IR spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light transmitted at different wavenumbers. A background spectrum is typically run first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the sample from any impurities. The sample is then vaporized.[4]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form positively charged ions (molecular ions).[4][5] These ions can then fragment into smaller, characteristic ions.[4]

-

Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[4][5] Lighter ions are deflected more than heavier ones.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4,4-Dimethoxybutan-2-one.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available sources and should not be used for diagnostic or therapeutic purposes.

Important Note on CAS Number: The CAS number 39562-58-8 provided in the topic query is incorrectly associated with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in some commercial listings. Authoritative chemical databases consistently assign CAS number 3919-74-2 to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. CAS number 39562-58-8 is correctly assigned to 4,4-Dimethoxybutan-2-ol. This guide will focus on the characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) .

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest in the pharmaceutical industry. Its primary relevance stems from its classification as a key intermediate in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin, and as a process-related impurity and degradation product of the same.[1][2] As such, its synthesis, characterization, and toxicological profile are critical for quality control and regulatory compliance in drug manufacturing.

The isoxazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] While the specific biological actions of this compound are not extensively documented, its structural motifs warrant investigation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and known biological context.

Chemical and Physical Properties

The chemical and physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. The compound is a solid at room temperature, appearing as a white to pale brown powder.[2]

| Property | Value | Reference(s) |

| CAS Number | 3919-74-2 | [3][4] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |

| Molecular Weight | 255.63 g/mol | [3] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |

| Synonyms | Fcimic acid, Flucloxacillin Impurity D | [2] |

| Physical Form | Solid, white to cream or pale brown powder | [2] |

| Melting Point | 201-203 °C | [5] |

| Purity (Commercial) | Available in 98% and 99% purities | [2] |

| InChI | InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | [6] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [6] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(Cl)C=CC=C2F | [3] |

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product. It is also synthesized independently for use as a reference standard in analytical methods.[2]

General Synthesis Approach

A common synthetic route to isoxazole derivatives involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups. The synthesis of this specific compound can be achieved through cyclization reactions using appropriate precursors that contain the chloro and fluorine substituents.[1][2]

Improved Synthesis of the Corresponding Acyl Chloride

An improved method for synthesizing the acyl chloride of the title compound, a direct precursor, avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and produce significant chemical waste.[4]

Experimental Protocol:

-

Reactants and Molar Ratio: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, bis(trichloromethyl) carbonate, and tetramethylurea are used in a molar ratio of 1:0.33:0.02.[4]

-

Procedure:

-

Charge a reaction vessel with 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).[4]

-

Stir the mixture to ensure homogeneity.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes at room temperature. A hydrogen chloride absorption system should be in place.[4]

-

After the addition is complete, raise the temperature to 110°C and reflux for 2 hours.[4]

-

Following the reaction, recover the toluene via vacuum distillation.

-

Collect the product fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing.[4]

-

-

Yield and Purity: This method has been reported to yield 26.22g (95.7%) of the acyl chloride with a purity of 99.9% (GC). The melting point of the resulting acyl chloride is 48-52°C.[4]

-

Characterization: The product can be characterized by ¹H-NMR (CDCl₃) δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[4]

Analytical Characterization

The primary application of this compound in an analytical setting is as a reference standard for quality control in pharmaceutical formulations, particularly for the analysis of flucloxacillin and its related substances.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin samples.[2]

General Experimental Protocol for Impurity Analysis:

-

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[2]

-

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample for analysis.[2]

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.[2]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the flucloxacillin sample in the mobile phase or a suitable solvent.

-

Chromatographic Analysis:

-

Set a suitable flow rate and column temperature.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Employ a gradient program that starts with a lower concentration of acetonitrile and ramps up to elute the API and all impurities.[2]

-

-

Quantification:

-

Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.[2]

-

Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.[2]

-

-

Biological Context and Potential Activity

Role as a Pharmaceutical Impurity

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[2] The presence of impurities in pharmaceutical products is a critical safety concern, and regulatory agencies require their identification, quantification, and toxicological assessment. While the specific toxicity of this compound is not well-documented in publicly available literature, its presence necessitates thorough evaluation.[2]

Inferred Activity from the Isoxazole Scaffold

The isoxazole ring is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[7] Derivatives of isoxazole have been shown to possess antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7] The presence of halogen atoms on the phenyl ring of this particular compound can enhance its lipophilicity and potential for biological activity.[1]

Note on Signaling Pathways: A mandatory requirement of this guide was to create diagrams for all described signaling pathways. However, a thorough literature search did not yield any specific studies on the mechanism of action or the signaling pathways directly modulated by 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Research on this compound has been predominantly focused on its synthesis and its role as a pharmaceutical impurity. Therefore, a diagram depicting a specific biological signaling pathway would be speculative and not based on scientific evidence.

The most relevant and evidence-based process involving this molecule is its analytical determination as a pharmaceutical impurity, for which a workflow diagram has been provided in the "Analytical Characterization" section.

Hazard Identification

Safety data indicates that this compound is a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [2][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][8] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [8] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.[8]

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a compound of significant interest primarily within the context of pharmaceutical manufacturing and quality control. Its role as a key intermediate and impurity in the production of the antibiotic flucloxacillin drives the need for robust synthetic and analytical methods. While the isoxazole core suggests potential for broader biological activity, the specific pharmacology of this compound remains largely unexplored. Future research could focus on elucidating its toxicological profile and exploring any potential therapeutic applications of this and related isoxazole derivatives.

References

- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 4. Flucloxacillin Impurities | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to 4,4-Dimethoxybutan-2-one: Commercial Availability, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethoxybutan-2-one, a versatile ketone with applications in organic synthesis and as a potential building block in the development of fine chemicals and specialty products. This document summarizes its commercial availability, details its physicochemical properties, and presents a known synthetic protocol.

Commercial Availability

4,4-Dimethoxybutan-2-one is readily available from several chemical suppliers in various quantities and purities. Researchers can source this compound from the following vendors, among others:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥90% (technical grade) | 100 mL |

| Apollo Scientific | ≥95% | 5g |

| Chem-Impex | ≥92% (GC) | 25g, 100g, 250g, 1kg, 5kg |

| BLD Pharm | - | Inquire for details |

| Santa Cruz Biotechnology | - | Inquire for details |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | Inquire for details |

Physicochemical Data

A summary of the key physical and chemical properties of 4,4-Dimethoxybutan-2-one is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][4][5] |

| CAS Number | 5436-21-5 | [1][2][5][6][7] |

| Appearance | Colorless to yellowish liquid | [5][8] |

| Boiling Point | 170-172 °C at 760 mmHg, 70-73 °C at 20 mmHg | [2][3][6] |

| Melting Point | -83.00 °C, -82 °C | [4][8][9] |

| Density | 0.996 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n20/D) | 1.414 | [2][5][6] |

| Flash Point | 57 °C, 49.4 °C | [6][8] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [4][8] |

Experimental Protocols

Synthesis of 4-Methylpyrimidine using 4,4-Dimethoxybutan-2-one

A documented application of 4,4-Dimethoxybutan-2-one is in the synthesis of 4-methylpyrimidine.[10] The following protocol is adapted from a published organic synthesis procedure.

Materials:

-

4,4-Dimethoxybutan-2-one

-

Formamide

-

Water

-

Ammonium chloride

-

1N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A three-necked flask is charged with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

-

The mixture is heated to 180–190°C in an oil bath.

-

400 g (3.02 moles) of 4,4-dimethoxy-2-butanone is added dropwise with stirring over 6 hours. The flow of cooling water in the reflux condenser should be adjusted to distill out the methanol and methyl formate formed during the reaction.

-

After the addition is complete, heating is continued for 1 hour.

-

The mixture is allowed to cool and is then poured into 1 L of 1N sodium hydroxide.

-

The resulting solution is extracted with chloroform in a liquid-liquid extractor for 24 hours.

-

The chloroform extract is separated, dried over anhydrous sodium sulfate, and the chloroform is removed by distillation.

-

The residue is distilled under reduced pressure, and the fraction boiling at 60–80°/15 mm is collected.

-

Pure 4-methylpyrimidine is obtained by redistillation at atmospheric pressure (b.p. 140–142°C).

Logical Relationships in Synthesis

The synthesis of 4-methylpyrimidine from 4,4-dimethoxybutan-2-one involves a series of sequential steps, from the initial reaction to the final purification. This workflow can be visualized to better understand the process flow.

Caption: Workflow for the synthesis of 4-methylpyrimidine.

Potential Biological Relevance

While direct studies on the signaling pathways involving 4,4-Dimethoxybutan-2-one are limited, its structural motifs are present in compounds with known biological activities. For instance, methoxylated phenyl and quinone structures are found in various natural and synthetic compounds exhibiting antioxidant, anti-inflammatory, and antifungal properties.[11][12][13] Flavonoids, which can contain methoxy groups, are known to interact with various biological targets.[14] The presence of a ketone and ether functionalities suggests potential for hydrogen bonding and other interactions with biological macromolecules.

Further research is warranted to explore the biological activity profile of 4,4-Dimethoxybutan-2-one and its potential as a lead compound in drug discovery. A hypothetical screening cascade for a novel compound like 4,4-Dimethoxybutan-2-one is depicted below.

Caption: A potential workflow for biological activity screening.

References

- 1. scbt.com [scbt.com]

- 2. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5436-21-5 Cas No. | 4,4-Dimethoxybutan-2-one | Apollo [store.apolloscientific.co.uk]

- 7. 5436-21-5|4,4-Dimethoxybutan-2-one|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]

An In-depth Technical Guide to 4,4-Dimethoxybutan-2-ol: Synthesis, Structural Analogs, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethoxybutan-2-ol, a chiral alcohol with potential applications in organic synthesis. Due to a notable lack of published data on its biological activity, this document focuses primarily on the synthesis of the parent compound and the exploration of its structural analogs and derivatives, primarily synthesized from its precursor, 4,4-dimethoxy-2-butanone. Detailed experimental protocols for key synthetic transformations are provided, alongside a discussion of the chemical properties and potential synthetic utility of these compounds. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a chiral secondary alcohol featuring a protected aldehyde functionality in the form of a dimethyl acetal. This structural motif makes it a potentially valuable building block in synthetic chemistry, allowing for the unmasking of the aldehyde at a later stage of a synthetic sequence. Its precursor, 4,4-dimethoxy-2-butanone, is a commercially available and versatile 1,3-dielectrophilic three-carbon building block.[1] This guide will delve into the synthesis of this compound and the preparation of various structural analogs and derivatives, with a focus on providing detailed experimental methodologies.

Synthesis of this compound

The primary and most direct route to this compound is through the reduction of the corresponding ketone, 4,4-dimethoxy-2-butanone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.[2][]

Synthesis of the Precursor: 4,4-Dimethoxy-2-butanone

4,4-Dimethoxy-2-butanone can be synthesized via a Claisen-Schmidt condensation between acetone and methyl formate in the presence of a strong base like sodium methoxide, followed by an acid-catalyzed acetalization with methanol.[4]

Experimental Protocol: Synthesis of 4,4-Dimethoxy-2-butanone [5]

-

Reaction: Claisen ester condensation and acetalization.

-

Reagents:

-

Ethyl formate

-

Liquid sodium methoxide

-

Acetone

-

Concentrated sulfuric acid

-

Methanol

-

-

Procedure:

-

Prepare sodium butanone enol through a Claisen ester condensation of ethyl formate and acetone using liquid sodium methoxide.

-

Add the resulting sodium butanone enol solution dropwise to a methanol solution containing concentrated sulfuric acid.

-

The reaction yields the crude product of 4,4-dimethoxy-2-butanone.

-

Purify the crude product by atmospheric and subsequent vacuum distillation to obtain pure 4,4-dimethoxy-2-butanone.

-

Reduction of 4,4-Dimethoxy-2-butanone to this compound

The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using sodium borohydride in a protic solvent like methanol or ethanol.

Experimental Protocol: Reduction of 4,4-Dimethoxy-2-butanone [2][6]

-

Reaction: Ketone reduction.

-

Reagents:

-

4,4-Dimethoxy-2-butanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Water

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate for drying)

-

-

Procedure:

-

Dissolve 4,4-dimethoxy-2-butanone in methanol in a suitable flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0°C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

-

Table 1: Physical and Chemical Properties of 4,4-Dimethoxy-2-butanone

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 70-73 °C at 20 mmHg |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

Note: Data sourced from various chemical suppliers.

Structural Analogs and Derivatives

The majority of documented derivatives originate from the ketone precursor, 4,4-dimethoxy-2-butanone, which serves as a versatile starting material for the synthesis of a variety of heterocyclic and aromatic compounds.

Derivatives from 4,4-Dimethoxy-2-butanone

4,4-Dimethoxy-2-butanone can be reacted with guanidines to form substituted pyrimidines.[1]

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine [1]

-

Reaction: Condensation and cyclization.

-

Reagents:

-

4,4-Dimethoxy-2-butanone

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

-

-

Procedure:

-

A mixture of sodium ethoxide and guanidine nitrate in ethanol is stirred.

-

A solution of 4,4-dimethoxy-2-butanone is added to the mixture.

-

The reaction mixture is refluxed for several hours and monitored by TLC.

-

Upon completion, the reaction is worked up to isolate the 2-amino-4-methylpyrimidine product.

-

Reactions of 4,4-dimethoxy-2-butanone with Grignard reagents or in the presence of zinc with allylic/benzylic halides can lead to the formation of substituted toluenes, xylenes, and naphthalenes.[1] These reactions typically proceed through the formation of a carbinol acetal intermediate followed by acid-catalyzed cyclization and aromatization.

Table 2: Synthesis of Aromatic Derivatives from 4,4-Dimethoxy-2-butanone [1]

| Reactant(s) | Product | Yield (%) |

| Allyl magnesium chloride | Toluene | 63 |

| Allyl bromide, Zn | Toluene | 52 |

| Crotyl bromide, Zn | o-Xylene | 32 |

| Benzyl magnesium chloride | 2-Methylnaphthalene | 53 |

| Phenylacetonitrile, NaH | 1-Methyl-4-cyanonaphthalene | 61 |

Chiral Analogs and Enantioselective Synthesis

For instance, the asymmetric reduction of the related compound 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high enantioselectivity using a newly isolated strain of Pichia jadinii.[7] This suggests that a biocatalytic approach could be a viable strategy for the enantioselective synthesis of this compound.

Biological Activity

A comprehensive search of the scientific literature reveals a significant lack of data on the biological activity of this compound and its direct derivatives. While a GC-MS/MS analysis of a methanolic leaf extract of Catharanthus ovalis identified 3,3-dimethoxy-2-butanone as a minor component, no specific biological activity was attributed to this compound in the study.[8]

The broader class of substituted secondary alcohols has been evaluated by FEMA (Flavor and Extract Manufacturers Association) for their safety as flavoring ingredients.[9] However, this does not provide specific pharmacological data. The lack of available information on the biological properties of this compound and its analogs presents an opportunity for future research to explore the potential therapeutic applications of this class of compounds.

Experimental Workflows and Diagrams

To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Derivatives from 4,4-Dimethoxy-2-butanone.

Conclusion

This compound is a chiral alcohol that can be readily synthesized from its ketone precursor, 4,4-dimethoxy-2-butanone. The ketone itself is a versatile building block for the synthesis of a range of heterocyclic and aromatic compounds. While detailed experimental protocols for these transformations are available, there is a significant gap in the scientific literature regarding the biological activity of this compound and its direct derivatives. This presents a clear opportunity for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The synthetic accessibility of this compound and its analogs, coupled with the potential for stereoselective synthesis, makes it an attractive scaffold for the development of novel bioactive molecules. Future studies should focus on the systematic biological evaluation of this compound and its derivatives to unlock their potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Mitragynine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webassign.net [webassign.net]

- 7. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 4,4-Dimethoxybutan-2-ol: A Technical Guide

Affiliation: Google Research

Abstract: This whitepaper provides a comprehensive theoretical framework for the conformational analysis of 4,4-dimethoxybutan-2-ol. In the absence of specific published experimental or computational studies on this molecule, this guide establishes a robust protocol for its theoretical investigation. The core of this work focuses on identifying key intramolecular interactions, proposing plausible low-energy conformers, and detailing a computational workflow to quantify their relative stabilities and geometric properties. The primary stabilizing interaction is hypothesized to be an intramolecular hydrogen bond between the 2-hydroxyl group and one of the 4-methoxy groups. This guide is intended for researchers in computational chemistry, medicinal chemistry, and drug development, providing a roadmap for the in silico characterization of flexible acyclic molecules. Illustrative data and workflows are presented to guide future research.

Introduction

This compound is a chiral acyclic molecule featuring three key functional groups: a secondary alcohol and two methoxy groups forming an acetal. The conformational landscape of such molecules is dictated by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions, such as intramolecular hydrogen bonds.[1][2] The three-dimensional structure of a molecule is fundamental to its physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets.[3] Therefore, a thorough understanding of the conformational preferences of this compound is crucial for its potential applications in fields like asymmetric synthesis and medicinal chemistry.

A critical feature of this compound is the presence of a hydroxyl group (a hydrogen bond donor) and ether oxygens (hydrogen bond acceptors), creating the potential for the formation of stabilizing intramolecular hydrogen bonds (IMHBs).[4] Such bonds can significantly restrict conformational freedom and stabilize specific geometries, thereby influencing the molecule's overall properties.

This document outlines a theoretical approach to elucidate the conformational preferences of this compound. It details a computational methodology for exploring the potential energy surface and presents illustrative results in a structured format to serve as a guide for researchers.

Proposed Low-Energy Conformers

The primary flexibility of this compound arises from the rotation around its single bonds, particularly the C2-C3 and C3-C4 bonds. The key interaction expected to govern the conformational landscape is an intramolecular hydrogen bond between the hydroxyl proton at C2 and one of the oxygen atoms of the methoxy groups at C4. This interaction would lead to the formation of a stable pseudo-six-membered ring.

Based on this hypothesis, we can propose two primary families of conformers:

-

Conformer A (H-Bonded): Characterized by an intramolecular hydrogen bond between the 2-OH group and one of the 4-methoxy oxygens. This is expected to be the global minimum energy conformation. Within this family, rotations around the C-O bonds can lead to further distinct, albeit closely related, conformers.

-

Conformer B (Extended/Non-H-Bonded): An extended, or anti, conformation where the hydroxyl group is oriented away from the methoxy groups, preventing the formation of an intramolecular hydrogen bond. This conformer is likely to be higher in energy but may be populated in polar, protic solvents that can compete for hydrogen bonding.

Further variations arise from the gauche and anti arrangements of the substituents along the carbon backbone.[1]

Proposed Theoretical Investigation Protocol

To accurately determine the geometries and relative energies of the possible conformers, a multi-step computational chemistry workflow is required.[3] This protocol is designed to efficiently explore the conformational space and obtain high-accuracy data.[5]

Experimental Protocol: Computational Methodology

-

Initial Conformer Generation (Molecular Mechanics):

-

A comprehensive conformational search is first performed using a molecular mechanics (MM) force field, such as MMFF94s.

-

This search involves systematically rotating all rotatable bonds (e.g., C2-C3, C3-C4, C2-O, C4-O) to generate a large pool of potential conformers.

-

This initial step efficiently eliminates high-energy structures resulting from severe steric clashes, providing a set of plausible low-energy candidates.[6]

-

-

Geometry Optimization and Energy Refinement (DFT):

-

The unique conformers identified in the MM search (typically those within a 10-15 kcal/mol window of the minimum) are then subjected to geometry optimization using a more accurate quantum mechanical method.

-

Density Functional Theory (DFT) is a robust and widely used method for this purpose.[7] A common and effective choice is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), for initial optimization.[8][9]

-

To obtain more reliable relative energies, single-point energy calculations are then performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, for instance, 6-311++G(d,p). This basis set includes diffuse functions (++) to better describe non-covalent interactions like hydrogen bonds and polarization functions (d,p) for improved geometric description.[10]

-

-

Vibrational Frequency Analysis:

-

For all optimized structures, a vibrational frequency calculation is performed at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)).

-

This analysis serves two purposes:

-

It confirms that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the relative Gibbs free energies (ΔG) between conformers at a specific temperature (e.g., 298.15 K).

-

-

-

Analysis of Intramolecular Interactions:

-

To confirm and characterize the intramolecular hydrogen bond in the stabilized conformers, further analysis can be performed using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM). These methods can quantify the strength and nature of the interaction.

-

Illustrative Data Presentation

The following tables present hypothetical quantitative data that could be expected from the computational protocol described above. This data is for illustrative purposes only and serves as a template for presenting results from an actual study.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer ID | Description | ΔE (kcal/mol)¹ | ΔH (kcal/mol)² | ΔG (kcal/mol)³ | Predicted Population (%)⁴ |

| Conf-A1 | H-Bonded (gauche) | 0.00 | 0.00 | 0.00 | 85.1 |

| Conf-A2 | H-Bonded (anti) | 0.85 | 0.82 | 0.95 | 12.3 |

| Conf-B1 | Extended (non-H-Bonded) | 2.10 | 2.05 | 2.35 | 2.6 |

¹ Relative electronic energy calculated at the B3LYP/6-311++G(d,p) level. ² Relative enthalpy at 298.15 K. ³ Relative Gibbs free energy at 298.15 K. ⁴ Predicted population based on the Boltzmann distribution using ΔG at 298.15 K.

Table 2: Illustrative Geometric Parameters for Key Conformers

| Parameter | Conformer A1 (H-Bonded) | Conformer B1 (Extended) |

| Dihedral Angles (°) | ||

| O-C2-C3-C4 | 65.2 | 178.5 |

| C2-C3-C4-O | -58.9 | 180.0 |

| H-Bond Parameters | ||

| H···O Distance (Å) | 2.15 | N/A |

| O-H···O Angle (°) | 145.0 | N/A |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the proposed theoretical investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Conformational Searching | Rowan [rowansci.com]

- 4. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 6. calcus.cloud [calcus.cloud]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxybutyraldehyde Dimethyl Acetal

This technical guide provides a comprehensive overview of 3-Hydroxybutyraldehyde Dimethyl Acetal, also known as 4,4-dimethoxybutan-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document covers the historical background, physicochemical properties, synthesis protocols, and spectroscopic data related to this versatile chemical intermediate.

Introduction and Historical Context

3-Hydroxybutyraldehyde Dimethyl Acetal (CAS No. 39562-58-8) is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure combines a secondary alcohol with a protected aldehyde in the form of a dimethyl acetal, making it a stable and useful intermediate for various chemical transformations.

Physicochemical Properties

A summary of the known quantitative data for 3-Hydroxybutyraldehyde Dimethyl Acetal and its immediate precursor, 4,4-dimethoxy-2-butanone, is presented below. Data for the target compound is limited, and some properties are inferred from closely related structures.

Table 1: Physicochemical Properties of 3-Hydroxybutyraldehyde Dimethyl Acetal and Related Compounds

| Property | 3-Hydroxybutyraldehyde Dimethyl Acetal (this compound) | 4,4-dimethoxy-2-butanone |

| CAS Number | 39562-58-8[4] | 5436-21-5 |

| Molecular Formula | C₆H₁₄O₃[4] | C₆H₁₂O₃ |

| Molecular Weight | 134.17 g/mol [4] | 132.16 g/mol |

| Boiling Point | Not explicitly found | 70-73 °C at 20 mmHg |

| Density | Not explicitly found | 0.996 g/mL at 25 °C |

| Refractive Index | Not explicitly found | n20/D 1.414 |

| Solubility | Not explicitly found | Slightly soluble in water[5] |

Experimental Protocols

The synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of 4,4-dimethoxy-2-butanone, followed by its reduction to the corresponding secondary alcohol.

Synthesis of 4,4-dimethoxy-2-butanone

A common method for the preparation of 4,4-dimethoxy-2-butanone involves the Claisen ester condensation of acetone and an appropriate formate ester, followed by acetalization.[2][3]

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, metallic sodium is cautiously added to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted to form a solution of sodium methoxide.

-

Claisen Condensation: The flask is cooled in an ice bath, and a mixture of acetone and methyl formate is added dropwise to the sodium methoxide solution while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to yield sodium enolate of butenone.

-

Acetalization: The resulting suspension of the sodium enolate is then carefully added to a solution of methanol containing a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride, at a controlled temperature (typically 0-10 °C). This step neutralizes the enolate and promotes the acetalization of the aldehyde group.

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude 4,4-dimethoxy-2-butanone is then purified by vacuum distillation.[2]

Synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal (Reduction of 4,4-dimethoxy-2-butanone)

The final step is the reduction of the ketone functionality of 4,4-dimethoxy-2-butanone to a secondary alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 4,4-dimethoxy-2-butanone is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent. The mixture is then concentrated under reduced pressure to remove the bulk of the organic solvent.

-

Extraction and Purification: The aqueous residue is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 3-Hydroxybutyraldehyde Dimethyl Acetal can be purified by vacuum distillation or column chromatography to yield the final product.

Spectroscopic Data and Characterization

Mass Spectrometry

The mass spectrum of this compound has been reported.[6] The fragmentation pattern is consistent with that of a secondary alcohol. Key fragmentation pathways include the loss of a methyl group (M-15), loss of a methoxy group (M-31), and alpha-cleavage adjacent to the hydroxyl group. A significant peak is often observed corresponding to the loss of water (M-18), which is characteristic of alcohols.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 3-Hydroxybutyraldehyde Dimethyl Acetal were not found in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.[8][9][10]

-

¹H NMR:

-

A doublet for the methyl protons adjacent to the hydroxyl-bearing carbon.

-

A multiplet for the proton on the carbon bearing the hydroxyl group.

-

A multiplet for the methylene protons adjacent to the acetal group.

-

Singlets for the two methoxy groups on the acetal.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

A signal for the carbon bearing the hydroxyl group.

-

A signal for the methylene carbon.

-

A signal for the acetal carbon.

-

Signals for the two methoxy carbons.

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-Hydroxybutyraldehyde Dimethyl Acetal was not explicitly found. However, the characteristic absorption bands can be predicted based on its functional groups.[11][12]

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching bands for the alkyl groups in the region of 2850-3000 cm⁻¹.

-

A C-O stretching band for the secondary alcohol around 1050-1150 cm⁻¹.

-

C-O stretching bands for the acetal group, typically appearing as strong absorptions in the fingerprint region.

Applications and Synthetic Utility

3-Hydroxybutyraldehyde Dimethyl Acetal, through its precursor 4,4-dimethoxy-2-butanone, is a valuable intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for selective transformations at either the hydroxyl or the protected aldehyde group. The precursor ketone has been utilized in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds, some of which have applications in pharmaceuticals and agrochemicals.[3][13] For instance, 4,4-dimethoxy-2-butanone is a key building block in the synthesis of the antiretroviral drug Nevirapine.[3]

Visualizations

Synthetic Pathway of 3-Hydroxybutyraldehyde Dimethyl Acetal

Caption: Synthetic route to 3-Hydroxybutyraldehyde Dimethyl Acetal.

Role as a Synthetic Building Block

Caption: Synthetic applications of the precursor, 4,4-dimethoxy-2-butanone.

References

- 1. Buy 4,4-Dimethoxy-2-methyl-2-butanol (EVT-381462) | 31525-67-4 [evitachem.com]

- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H14O3 | CID 3016088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. NMR Spectrum of Butanol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Butanol [webbook.nist.gov]

- 13. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide on the Solubility of 4,4-Dimethoxybutan-2-ol in Organic Solvents

Introduction

4,4-Dimethoxybutan-2-ol is an organic molecule featuring both a hydroxyl (-OH) group and two ether (methoxy, -OCH₃) groups. This bifunctional nature dictates its solubility behavior. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols. Conversely, the hydrocarbon backbone and the methoxy groups contribute to its nonpolar character, influencing its solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation in various research and development settings, including pharmaceuticals and materials science.

Predicted Solubility of this compound

The solubility of this compound in a range of organic solvents can be predicted by examining its structural components and comparing them to similar molecules. The presence of the hydroxyl group suggests miscibility with lower-chain alcohols and some polar aprotic solvents through hydrogen bonding and dipole-dipole interactions. The ether linkages and the butane backbone suggest at least partial solubility in nonpolar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound possesses both polar (hydroxyl and ether oxygens) and nonpolar (butane chain) regions. Therefore, it is expected to exhibit a degree of solubility in a broad spectrum of solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Moderately Soluble | The hydroxyl group can form hydrogen bonds with water. However, the C6 hydrocarbon skeleton and methoxy groups may limit complete miscibility. Shorter-chain alcohols are typically soluble in water, but as the carbon chain lengthens, solubility decreases.[2] |

| Methanol (CH₃OH) | Polar Protic | Miscible | Structurally similar to this compound in terms of having a hydroxyl group. Expected to be an excellent solvent due to strong hydrogen bonding interactions. |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A common organic solvent that can dissolve a wide range of organic compounds. Its polarity is sufficient to interact with the polar groups of the solute. |

| Diethyl Ether (C₄H₁₀O) | Nonpolar | Soluble | The ether functional groups in both the solute and solvent, along with the hydrocarbon character, suggest good solubility. |

| Hexane (C₆H₁₄) | Nonpolar | Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane will primarily interact with the nonpolar backbone of this compound. The polar hydroxyl group will limit solubility. |

| Toluene (C₇H₈) | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene can induce dipole interactions, and its overall nonpolar character is compatible with the solute's hydrocarbon structure. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A powerful and highly polar aprotic solvent capable of dissolving a wide array of organic molecules. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a compound in a given solvent.[3]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) for quantitative analysis

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the undissolved solute to settle.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette or syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-